molecular formula C23H22N2O2 B10766211 quinolin-7-yl1-pentyl-1H-indole-3-carboxylate

quinolin-7-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B10766211
M. Wt: 358.4 g/mol
InChI Key: SUNZNQGBYFPRIB-UHFFFAOYSA-N
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Description

PB-22 7-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 7-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is primarily used for forensic and research purposes .

Chemical Reactions Analysis

Types of Reactions

PB-22 7-hydroxyquinoline isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce indole derivatives .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-7-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-12-11-17-8-7-13-24-21(17)15-18/h4-5,7-13,15-16H,2-3,6,14H2,1H3

InChI Key

SUNZNQGBYFPRIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=CC=N4)C=C3

Origin of Product

United States

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